molecular formula C11H15NO2 B100508 N,N-Diethylsalicylamide CAS No. 19311-91-2

N,N-Diethylsalicylamide

Cat. No.: B100508
CAS No.: 19311-91-2
M. Wt: 193.24 g/mol
InChI Key: ZVYXEXAXXWINEH-UHFFFAOYSA-N
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Description

N,N-Diethylsalicylamide is a chemical compound with the molecular formula C11H15NO2. It is a derivative of salicylamide, where the amide nitrogen is substituted with two ethyl groups. This compound is known for its analgesic and antipyretic properties, similar to those of salicylamide and aspirin .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylsalicylamide can be synthesized through the reaction of salicylamide with diethylamine. The process involves dissolving an appropriate amount of salicylamide and diethylamine in ethanol, allowing the reaction to proceed for a period of time, and then isolating the product through crystallization or vacuum distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of ethanol as a solvent is common, and the product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylsalicylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

Scientific Research Applications

N,N-Diethylsalicylamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its analgesic and antipyretic effects.

    Medicine: this compound is explored for its therapeutic potential in pain relief and fever reduction.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of N,N-Diethylsalicylamide involves its interaction with molecular targets in the body. It is believed to exert its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound likely targets cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .

Comparison with Similar Compounds

    Salicylamide: A parent compound with similar analgesic and antipyretic properties.

    Aspirin (Acetylsalicylic Acid): A widely used analgesic and antipyretic with a similar mechanism of action.

    N,N-Dimethylsalicylamide: Another derivative with similar properties but different substituents on the amide nitrogen.

Uniqueness: N,N-Diethylsalicylamide is unique due to the presence of two ethyl groups on the amide nitrogen, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its solubility, absorption, and overall efficacy compared to similar compounds .

Properties

IUPAC Name

N,N-diethyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYXEXAXXWINEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172915
Record name Diethylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19311-91-2
Record name N,N-Diethyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19311-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylsalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019311912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylsalicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIETHYLSALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG05MO88TL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of N,N-Diethylsalicylamide relate to its susceptibility to hydrolysis?

A2: Research suggests that the presence of a carboxylate side group in structurally similar amides plays a crucial role in their hydrolysis. [] While this compound itself lacks a carboxylate group, studies comparing its hydrolysis to N,N-diethyl-3,6-difluorophthalamic acid and N,N-dimethylsuccinamic acid (which do have carboxylate groups) reveal important insights. These carboxylate-containing amides readily undergo hydrolysis, indicating that the carboxylate group likely facilitates the process, potentially through intramolecular nucleophilic attack. The absence of this group in this compound suggests it might be less susceptible to hydrolysis under similar conditions.

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